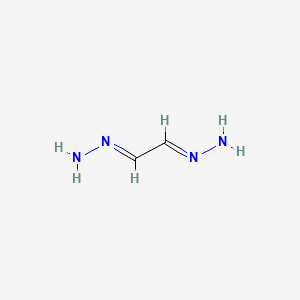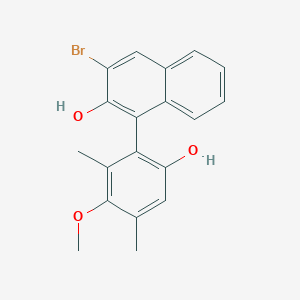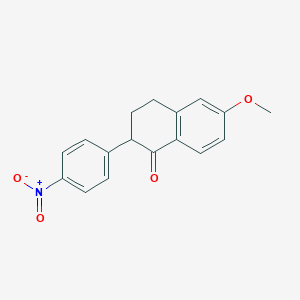![molecular formula C7H8Br2N2 B12087650 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide](/img/structure/B12087650.png)
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a bromine atom at the 4th position and a hydrobromide salt form. It is widely used in various scientific research fields due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions include azido derivatives, cyano derivatives, and various amine-substituted compounds. Oxidation can yield pyridine N-oxides, while reduction can produce fully hydrogenated pyrrolopyridines .
Aplicaciones Científicas De Investigación
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The compound may also interfere with DNA or RNA synthesis, contributing to its potential anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrobromide stands out due to its specific bromine substitution pattern and hydrobromide salt form. These features contribute to its unique reactivity and potential biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H8Br2N2 |
|---|---|
Peso molecular |
279.96 g/mol |
Nombre IUPAC |
4-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrobromide |
InChI |
InChI=1S/C7H7BrN2.BrH/c8-6-1-2-10-7-4-9-3-5(6)7;/h1-2,9H,3-4H2;1H |
Clave InChI |
CBXDLMCYCVHMDO-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CN=C2CN1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



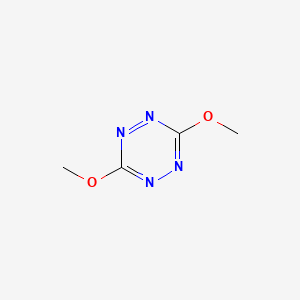

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine](/img/structure/B12087592.png)



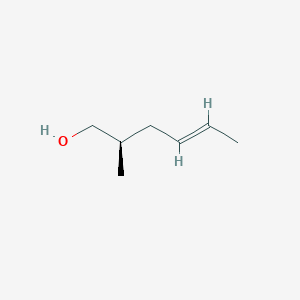
![3-{3-[(Prop-2-en-1-yl)oxy]propoxy}propan-1-ol](/img/structure/B12087639.png)
